6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene
Description
Properties
IUPAC Name |
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-9-11-6-7-23-17(14(11)10-16(15)22-2)12-4-3-5-13(8-12)18(19)20/h3-5,8-10,17H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPAUVNVSYPVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415541 | |
| Record name | ST4131998 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92774-39-5 | |
| Record name | ST4131998 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol or methanol. The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes reduction to an amine under catalytic hydrogenation:
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Conditions : H<sub>2</sub> (1 atm), 10% Pd/C, ethanol, 25°C.
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Product : 6,7-Dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene.
-
Application : Facilitates further functionalization (e.g., amide coupling) .
Mechanism :
Electrophilic Aromatic Substitution (EAS)
The methoxy groups activate the aromatic ring toward EAS, while the nitro group directs substitution to specific positions:
Oxidation of the Dihydroisochromene Ring
The saturated C3–C4 bond is oxidized to form a fully aromatic isochromene system:
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Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.
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Product : 6,7-Dimethoxy-1-(3-nitrophenyl)-1H-isochromene.
Ring-Opening Reactions
Under acidic conditions, the isochromene ether undergoes cleavage:
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Conditions : HCl (conc.)/H<sub>2</sub>O, reflux.
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Product : 2-(3,4-Dimethoxyphenyl)ethyl-3-nitrobenzoate.
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Application : Generates linear intermediates for further derivatization .
Functionalization via Cross-Coupling
The nitro group can be converted to a halide for cross-coupling:
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Step 1 : Reduction to amine (as in Section 2).
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Step 2 : Sandmeyer reaction to aryl iodide (NaNO<sub>2</sub>/CuI).
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Step 3 : Suzuki coupling with boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>) .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming nitrobenzene derivatives .
-
Photoreactivity : Nitro group undergoes partial reduction under UV light (λ = 254 nm) .
Comparative Reactivity of Analogous Compounds
| Compound | Key Reaction | Yield | Reference |
|---|---|---|---|
| 6,7-Dimethoxy-1-(4-trifluoromethylbenzyl)isochromane | Epoxide ring-opening | 57% | |
| 1-Oxo-N-[4-(trifluoromethyl)phenyl]isochromene | Nucleophilic acyl substitution | 82% |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is in the field of medicinal chemistry. The compound has been investigated for its potential pharmacological properties:
- Anti-Cancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cells where it demonstrated significant apoptosis induction (Fan et al., 2011).
- Anti-Inflammatory Properties: Research indicates that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines (Dinesh et al., 2008).
Material Science
In material science, this compound serves as a building block for synthesizing new materials with specific properties:
- Polymer Development: It is used in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength.
- Coatings: The compound can be incorporated into coatings to improve their durability and resistance to environmental factors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Fan et al., 2011 | Anti-cancer properties | Demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction. |
| Dinesh et al., 2008 | Anti-inflammatory effects | Showed modulation of inflammatory cytokines in vitro. |
| Mali & Yadav, 1984 | Synthesis methods | Developed efficient synthetic routes for producing derivatives of the compound with improved yields. |
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibits certain enzymes involved in inflammatory processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Cell Signaling: Modulates signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene can be compared with other similar compounds such as:
6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with a nitrophenyl group at the 4 position.
6,7-dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with an amino group instead of a nitro group.
6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the nitrophenyl group but shares the core structure.
These comparisons highlight the unique properties of this compound, particularly its nitrophenyl group, which contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
6,7-Dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is a compound belonging to the isochromene family, which is recognized for its diverse biological activities. This article focuses on the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes methoxy groups at positions 6 and 7, a nitrophenyl group at position 1, and a dihydroisochromene core. The molecular formula is , with a molecular weight of approximately 313.32 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 313.32 g/mol |
| CAS Number | 92774-39-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that isochromenes can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways involved in cell growth and survival. The specific pathways targeted include those related to oxidative stress and inflammation.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It appears to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress.
- Antioxidant Activity : It has potential scavenging properties against free radicals.
- Cell Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of isochromenes:
- Antimicrobial Activity : A study conducted on various isochromenes found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for different strains.
- Anticancer Studies : In a study focusing on human cancer cell lines (e.g., HepG2), derivatives of isochromenes showed IC50 values indicating effective cytotoxicity at low concentrations.
- Anti-inflammatory Research : Research published in pharmacological journals highlighted the anti-inflammatory effects of similar compounds through inhibition assays demonstrating reduced COX activity.
Q & A
Basic: What are the established synthetic routes for preparing 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene?
Methodological Answer:
- Step 1: Start with a substituted isochromene precursor (e.g., 3,4-dihydro-1H-isochromene scaffold). Introduce methoxy groups at positions 6 and 7 via nucleophilic substitution using methyl iodide in the presence of a base like K₂CO₃ .
- Step 2: Functionalize the 1-position with a 3-nitrophenyl group through Friedel-Crafts acylation or Suzuki coupling, depending on the reactivity of the aryl halide intermediate. Use Pd catalysts for cross-coupling reactions .
- Step 3: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm crystallinity using X-ray diffraction (XRD) .
- Key Validation: Monitor reaction progress with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Identify nitro group stretching (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and methoxy C–O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or methoxy groups) .
Basic: How to predict and experimentally determine solubility for formulation studies?
Methodological Answer:
- Prediction: Use logP values (e.g., calculated via PubChem tools) to estimate lipophilicity. A logP ~1.8 (similar to structurally related flavones) suggests moderate solubility in DMSO or DMF .
- Experimental Testing:
- Prepare saturated solutions in buffered media (pH 1–7.4) and quantify solubility via UV-Vis spectroscopy (λ_max ~270–300 nm for nitroaromatic absorption) .
- Validate with dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
Advanced: How to optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE):
- Byproduct Mitigation:
Advanced: How to resolve discrepancies between XRD data and computational structural models?
Methodological Answer:
- XRD Validation: Refine crystallographic data (R factor <0.08) to confirm bond lengths (e.g., C–C: mean 1.54 Å) and dihedral angles in the dihydroisochromene ring .
- Computational Alignment:
- Contradiction Analysis: If discrepancies persist, re-examine sample purity via HPLC and repeat XRD with a fresh crystal .
Advanced: What mechanistic approaches elucidate the role of the nitro group in reactivity?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Synthesize ¹⁵N-labeled nitro derivatives to track electronic effects during nucleophilic attack or reduction .
- Electron Paramagnetic Resonance (EPR): Detect radical intermediates in nitro group reduction pathways .
- Computational Studies:
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) stress. Monitor degradation via LC-MS .
- pH-Dependent Stability:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
